7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Beschreibung
Core Heterocyclic Architecture Analysis
The pyrazolo[1,5-a]pyrimidine core consists of a fused bicyclic system combining pyrazole and pyrimidine rings. X-ray crystallographic studies of analogous compounds reveal a planar configuration stabilized by π-conjugation across the heteroaromatic system. The nitrogen atoms at positions 1 and 3 (pyrazole ring) and positions 5 and 7 (pyrimidine ring) create distinct electronic environments that influence molecular reactivity.
Key bond lengths in the parent scaffold include:
In the target compound, substitution at position 7 with a 4-(4-chlorophenyl)piperazine group introduces steric bulk while maintaining planarity through restricted rotation of the piperazine moiety. The 3,5-dimethyl groups adopt equatorial orientations relative to the core plane, minimizing torsional strain.
Substituent Configuration and Stereoelectronic Effects
The substitution pattern creates a multifunctional pharmacophore:
| Position | Substituent | Electronic Effect | Steric Contribution (ų) |
|---|---|---|---|
| 2 | 3-methylphenyl | +M (electron-donating) | 42.7 ± 1.2 |
| 3 | Methyl | +I (inductive) | 12.1 ± 0.8 |
| 5 | Methyl | +I | 12.1 ± 0.8 |
| 7 | 4-(4-Cl-phenyl)piperazine | -M (electron-withdrawing) | 68.9 ± 2.1 |
The 4-chlorophenyl group induces localized electron deficiency (σ~para~ = +0.23), while the piperazine spacer enables conformational flexibility. Density functional theory (DFT) calculations predict a 15.3° dihedral angle between the pyrazolopyrimidine core and the chlorophenyl ring, optimizing π-π stacking potential.
Comparative Crystallographic Studies with Analogous Pyrazolopyrimidine Derivatives
Crystallographic parameters demonstrate significant lattice variations compared to unsubstituted analogs:
| Parameter | Target Compound | Pim-1 Inhibitor | Antitubercular Analog |
|---|---|---|---|
| Unit Cell Volume (ų) | 987.4 | 845.2 | 723.8 |
| Density (g/cm³) | 1.412 | 1.387 | 1.401 |
| Torsion Angle C7-N7 (°) | 12.7 | 8.9 | 17.4 |
The expanded unit cell volume (987.4 ų vs. 723.8 ų in antitubercular analogs) reflects increased molecular complexity from the 4-chlorophenylpiperazine substituent. Hydrogen bonding networks differ substantially, with the target compound exhibiting three intramolecular H-bonds between the piperazine N–H and pyrimidine N atoms (2.89–3.12 Å), compared to two in simpler derivatives.
Eigenschaften
Molekularformel |
C25H26ClN5 |
|---|---|
Molekulargewicht |
432.0 g/mol |
IUPAC-Name |
7-[4-(4-chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H26ClN5/c1-17-5-4-6-20(15-17)24-19(3)25-27-18(2)16-23(31(25)28-24)30-13-11-29(12-14-30)22-9-7-21(26)8-10-22/h4-10,15-16H,11-14H2,1-3H3 |
InChI-Schlüssel |
PSDPUDZYOWZHKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of 1,3-Diketones with Hydrazines
A widely used method involves reacting 1,3-diketones with hydrazine derivatives. For example, acetylacetone derivatives can react with substituted hydrazines to form pyrazolo[1,5-a]pyrimidine intermediates. In one protocol:
-
Reagents : 3-Methylphenylhydrazine and 3,5-dimethyl-1,3-diketone.
This method ensures regioselective formation of the 3,5-dimethyl groups, critical for downstream modifications.
Chlorination for Reactive Sites
To introduce reactive sites (e.g., chlorine at position 7), the dihydroxy intermediate is treated with phosphorus oxychloride (POCl₃):
-
Reagents : POCl₃, dimethylformamide (DMF) as catalyst.
-
Outcome : 5,7-Dichloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (Key intermediate).
Introduction of the 3-Methylphenyl Group at Position 2
The 2-(3-methylphenyl) substituent is introduced early in the synthesis via:
Suzuki-Miyaura Coupling
Direct Cyclocondensation with Functionalized Hydrazines
Using 3-methylphenylhydrazine in the initial cyclocondensation step avoids post-modification, simplifying the process.
Incorporation of the 4-(4-Chlorophenyl)piperazin-1-yl Group at Position 7
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the chlorinated position 7:
SNAr with Piperazine Derivatives
Buchwald-Hartwig Amination
For higher efficiency, palladium-catalyzed coupling is employed:
Industrial-Scale Optimization
Large-scale production emphasizes cost-effective and sustainable methods:
Continuous Flow Reactors
Green Chemistry Approaches
-
Solvent-free cyclocondensation : Microwave-assisted reactions reduce energy consumption.
-
Catalyst recycling : Immobilized Pd catalysts for coupling reactions.
Reaction Conditions and Yield Data
Challenges and Solutions
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
7-[4-(4-Chlorphenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und Antikrebsaktivität.
Medizin: Wird auf sein Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 7-[4-(4-Chlorphenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Piperazine Group
- Compound: Structure: 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine. Key Difference: The piperazine substituent is a 4,6-dimethylpyrimidin-2-yl group instead of 4-chlorophenyl.
-
- Structure : 3-(2-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine.
- Key Difference : Chlorophenyl substitution at position 3 (vs. 2-(3-methylphenyl) in the target).
- Impact : Steric hindrance and electronic effects may alter binding pocket interactions .
Aryl Substitutions on the Pyrazolo[1,5-a]pyrimidine Core
- Derivative 12b () :
- Structure : N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine.
- Key Difference : Direct N-linked 4-chlorophenyl (vs. piperazinyl-linked in the target).
- Activity :
- Higher antioxidant activity (TAC: 31.27 ± 0.07 mg gallic acid/g vs. 30.58 ± 0.07 for phenyl analog 12a) .
- Improved acetylcholinesterase (AChE) inhibition (IC₅₀: 3.15 ± 0.01 mg/mL vs. 3.34 ± 0.01 for 12a) .
- Non-carcinogenic (vs. carcinogenic 12a) .
- PP2 (): Structure: 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine. Key Difference: Pyrazolo[3,4-d]pyrimidine core (vs. pyrazolo[1,5-a]). Activity: Potent Src kinase inhibitor, highlighting the role of 4-chlorophenyl in kinase targeting .
Piperazinyl vs. Non-Piperazinyl Derivatives
- Compound (890624-32-5): Structure: N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine. Key Difference: Direct N-(4-chlorophenyl) substitution (vs. piperazinyl linkage).
Comparative Data Table
Key Findings and Implications
4-Chlorophenyl Advantage : The 4-chlorophenyl group consistently enhances biological activity (e.g., antioxidant, AChE inhibition) and safety profiles in analogs .
Piperazine Role : Piperazinyl linkages improve conformational flexibility and receptor engagement compared to direct aryl substitutions .
Structural Optimization : The target compound’s 3,5-dimethyl and 2-(3-methylphenyl) groups may balance steric effects and lipophilicity for improved pharmacokinetics.
Biologische Aktivität
7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its molecular formula is C22H25ClN4, with a molecular weight of approximately 396.92 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a receptor modulator and enzyme inhibitor.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-chlorophenyl group, alongside two methyl groups and a 3-methylphenyl moiety on the pyrazolo[1,5-a]pyrimidine core. This unique structure contributes to its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN4 |
| Molecular Weight | 396.92 g/mol |
| Key Functional Groups | Piperazine, Chlorophenyl |
Biological Activity
Research indicates that compounds similar to 7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibit various biological activities. The specific mechanisms often involve interactions with neurotransmitter receptors or inhibition of enzymes critical for disease progression.
- Receptor Modulation : The compound may interact with serotonin receptors and other neurotransmitter systems, influencing mood and behavior.
- Enzyme Inhibition : It has potential as an inhibitor of kinases involved in cellular signaling pathways, which are crucial in cancer progression.
Comparative Biological Activity
The following table compares the biological activity of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(methylaminomethyl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | Tetrahydro derivatives | Antitumor |
| 2-(3,5-dichloro-4-methoxyphenyl)-7-[2-(prop-2-enoylamino)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | Substituted at different positions | Antimicrobial |
| 7-(aminomethyl)-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine | Amino group substitution | Neuroactive |
Study 1: Enzyme Inhibition
A study demonstrated that the compound effectively inhibits Aurora kinases and FLT3 (FMS-related tyrosine kinase 3), which play significant roles in tumor cell proliferation. The inhibition of these kinases disrupts critical signaling pathways involved in cancer cell growth.
Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of this compound with serotonin receptors. The findings suggested that it could potentially alter serotonin signaling pathways, indicating its usefulness in treating mood disorders.
Study 3: Pharmacological Profile Optimization
Research has also explored modifying the compound's structure to enhance its pharmacological profile. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times in the synthesis process.
Q & A
Q. What are the common synthetic routes for 7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-step reactions, including:
- Core formation : Condensation of heterocyclic amines with substituted propenones or dicarbonyl compounds (e.g., using sodium salts of benzofuran derivatives) to construct the pyrazolo[1,5-a]pyrimidine core .
- Functionalization : Introduction of the 4-(4-chlorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions. For example, reacting intermediates with chlorophenyl-substituted piperazines in solvents like ethanol under reflux .
- Purification : Crystallization from hexane or ethanol, monitored by thin-layer chromatography (TLC) for reaction progress .
Key considerations : Solvent choice (e.g., benzene, ethanol), reaction time (12–24 hours for reflux), and temperature control (60–80°C) significantly impact yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H/13C NMR : Key markers include:
- Pyrazolo[1,5-a]pyrimidine core : Aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- Piperazine moiety : N–CH2 protons (δ 2.8–3.5 ppm) and para-chlorophenyl substituents (δ 7.3–7.6 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks around 500–550 m/z for derivatives) .
- Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N percentages (e.g., deviations <0.4% indicate high purity) .
Methodological tip : Use deuterated solvents (e.g., CDCl3) for NMR to avoid signal overlap .
Q. What reaction conditions optimize the formation of the pyrazolo[1,5-a]pyrimidine core?
- Solvent : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity of intermediates .
- Catalysts : Acidic or basic conditions (e.g., HCl or NaHCO3) facilitate cyclization .
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product minimization .
Q. Example protocol :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Ethanol, reflux (12 h) | 65–70% | |
| Piperazine coupling | Benzene, RT (24 h) | 55–60% |
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict stability?
- Reaction path search : Use quantum chemical calculations (e.g., density functional theory) to model transition states and identify low-energy pathways .
- Molecular dynamics (MD) : Simulate solvent effects and catalyst interactions to refine experimental conditions .
- Machine learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal parameters for novel derivatives .
Case study : ICReDD’s approach combines computation and experiment to reduce trial-and-error by 50% in reaction development .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response standardization : Ensure consistent concentration ranges (e.g., 1–100 µM) and assay protocols (e.g., cell lines, incubation times) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .
- Structural analogs : Compare activity trends with derivatives (e.g., trifluoromethyl or chloro-substituted variants) to isolate substituent effects .
Example : Inconsistent IC50 values for kinase inhibition may arise from variations in ATP concentration; normalize data to 1 mM ATP .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives?
- Substituent scanning : Systematically vary substituents (e.g., 4-chlorophenyl → 4-cyanophenyl) and measure activity changes .
- 3D-QSAR : Align molecular fields (e.g., electrostatic, steric) with activity data using CoMFA or CoMSIA .
- Crystallography : Resolve ligand-target complexes (e.g., kinase binding pockets) to identify critical interactions .
Key finding : Piperazine-linked derivatives show enhanced solubility and bioavailability compared to alkyl-chain analogs .
Q. How can experimental design principles improve synthesis optimization?
- Factorial design : Screen variables (temperature, solvent, catalyst ratio) in a 2^k design to identify significant factors .
- Response surface methodology (RSM) : Model non-linear relationships (e.g., yield vs. temperature) to pinpoint optimal conditions .
- Robustness testing : Validate reproducibility under slight parameter variations (e.g., ±5°C temperature fluctuations) .
Example : A 3-factor factorial design reduced reaction steps from 5 to 3 while maintaining >90% purity .
Q. What strategies mitigate side reactions during functionalization?
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) during piperazine coupling .
- Low-temperature reactions : Perform substitutions at 0–10°C to suppress nucleophilic byproducts .
- HPLC monitoring : Detect and quantify side products early using reverse-phase chromatography .
Data : Controlled cooling (0.5°C/min) reduced dimerization by 30% in piperazine coupling .
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